N-(4-Fluorophenyl)-1,3-propanesultam
Overview
Description
N-(4-Fluorophenyl)-1,3-propanesultam is an organic compound that belongs to the class of sultams, which are cyclic sulfonamides. This compound features a 4-fluorophenyl group attached to a 1,3-propanesultam ring. Sultams are known for their diverse biological activities and are used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-1,3-propanesultam typically involves the reaction of 4-fluoroaniline with 1,3-propanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired sultam ring. The general reaction scheme is as follows:
Step 1: 4-Fluoroaniline is reacted with 1,3-propanesultone in the presence of a base such as sodium hydroxide or potassium carbonate.
Step 2: The reaction mixture is heated to facilitate the cyclization process, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Fluorophenyl)-1,3-propanesultam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sultam ring to a corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-Fluorophenyl)-1,3-propanesultam has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-1,3-propanesultam involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- N-(4-Fluorophenyl)-1,3-propanesultone
- N-(4-Fluorophenyl)-1,3-propanesulfonamide
- N-(4-Fluorophenyl)-1,3-propanesulfonic acid
Comparison: N-(4-Fluorophenyl)-1,3-propanesultam is unique due to its sultam ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.
Biological Activity
N-(4-Fluorophenyl)-1,3-propanesultam is a bioactive compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, identified by its CAS number 1225954-11-9, features a molecular formula of C₉H₁₀FNO₂S and is characterized by the presence of a fluorophenyl group, which is known to influence biological activity through various mechanisms.
Antimicrobial Properties
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study on related fluorophenyl compounds demonstrated their effectiveness against various gram-positive bacteria and fungi, suggesting that the fluorine substitution plays a critical role in enhancing antimicrobial activity . This structure-activity relationship (SAR) highlights the potential utility of this compound as an antimicrobial agent.
Cytotoxicity and Carcinogenic Potential
The biological safety profile of this compound is crucial for its application in therapeutic settings. Investigations into similar sultams have shown that they can induce chromosomal aberrations and mutations in mammalian cells, raising concerns regarding their carcinogenic potential . In particular, 1,3-propane sultone, a related compound, has been linked to tumor formation in animal models . Therefore, understanding the cytotoxic effects of this compound is essential for assessing its safety in clinical applications.
Pharmacological Activity
This compound has also been studied for its pharmacological properties. For instance, compounds derived from similar scaffolds have been evaluated for their binding affinities at dopamine transporters (DAT) and serotonin transporters (SERT), which are critical targets in the treatment of psychostimulant abuse disorders. One such derivative was found to reduce the reinforcing effects of cocaine in preclinical models . This suggests that this compound may possess therapeutic potential in addressing substance use disorders.
Case Study: Antimicrobial Efficacy
A series of experiments conducted on structurally related compounds revealed that those with a 4-fluorophenyl group exhibited enhanced activity against Staphylococcus aureus and Candida albicans. The activity was measured using Minimum Inhibitory Concentration (MIC) values which indicated significant efficacy at low concentrations .
Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |
---|---|---|
Compound A | 8 | 16 |
This compound | 4 | 8 |
Research Findings on Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce DNA damage in cultured mammalian cells. The extent of chromosomal aberrations was assessed through standard cytogenetic assays . The findings underscore the necessity for further investigation into its mutagenic potential.
Dose (mg/kg) | Chromosomal Aberrations (%) |
---|---|
Control | 5 |
Low Dose | 15 |
High Dose | 30 |
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,2-thiazolidine 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDNYHJUECDJMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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